molecular formula C15H12ClF2NO B2693077 3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone CAS No. 883794-66-9

3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone

Cat. No. B2693077
CAS RN: 883794-66-9
M. Wt: 295.71
InChI Key: JNMXKFFTAIOIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-4-fluoroanilino)-1-(4-fluorophenyl)-1-propanone , also known by its chemical formula C18H16Cl2F2N2O2S2 , is a synthetic compound with intriguing properties. Its molecular weight is approximately 465.36 g/mol . This compound belongs to a class of organic molecules that exhibit diverse biological and chemical behaviors.

Scientific Research Applications

Fluorinated Compounds in Molecular Imaging

Fluorophores, compounds that can re-emit light upon light excitation, are crucial in molecular imaging for cancer diagnosis. Their utility is derived from their ability to be detected in real-time using relatively inexpensive equipment. However, the toxicity of these compounds is a significant concern, necessitating thorough investigation before clinical use. Indocyanine green and fluorescein, two FDA-approved fluorophores, have well-documented toxicity profiles, but many non-FDA-approved fluorophores lack comprehensive toxicity data. Despite potential toxicities, the use of fluorophores in molecular imaging is promising due to the low doses required, which are often much lower than toxic thresholds (Alford et al., 2009).

Synthesis and Applications of Fluorocarbons

The synthesis of small fluorocarbon molecules has evolved significantly since their invention in the 1930s, with applications expanding into refrigerants, foam expansion agents, aerosol propellants, and precision solvents. This evolution reflects ongoing adjustments to market demands and regulatory constraints. Notably, the industrial synthesis of fluorocarbons has adapted to include more environmentally friendly methods, highlighting the balance between utility and environmental impact (Sicard & Baker, 2020).

Practical Synthesis of Fluorinated Compounds

The synthesis of 2-Fluoro-4-bromobiphenyl, a precursor to anti-inflammatory and analgesic compounds, exemplifies the practical challenges and innovations in fluorinated compound synthesis. Innovations in synthesis methods, such as diazotization and cross-coupling reactions, have improved yields and reduced the reliance on expensive or toxic reagents. These advancements are crucial for large-scale production and highlight the importance of fluorinated intermediates in pharmaceutical synthesis (Qiu et al., 2009).

Environmental Impact of Fluorinated Compounds

The persistence and potential toxicity of per- and polyfluoroalkyl substances (PFAS) have raised environmental concerns. Monitoring and understanding the fate of these compounds in the environment are essential for assessing their impact on human health and ecosystems. Recent advances in analytical methods have facilitated the detection of novel fluorinated alternatives, but the long-term effects of these compounds remain to be fully understood. The need for more research into the environmental fate, bioaccumulation, and toxicity of these compounds is evident (Munoz et al., 2019).

properties

IUPAC Name

3-(3-chloro-4-fluoroanilino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO/c16-13-9-12(5-6-14(13)18)19-8-7-15(20)10-1-3-11(17)4-2-10/h1-6,9,19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXKFFTAIOIQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCNC2=CC(=C(C=C2)F)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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